molecular formula C14H21NO5 B13897332 O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate

Cat. No.: B13897332
M. Wt: 283.32 g/mol
InChI Key: DGEQNUNQHSMCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The compound’s molecular formula is C12H19NO3, and it has a molecular weight of 225.28 g/mol .

Preparation Methods

The synthesis of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

4-O-tert-butyl 7-O-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-8-10(16)9(11(17)19-4)7-14(15)5-6-14/h9H,5-8H2,1-4H3

InChI Key

DGEQNUNQHSMCAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C(CC12CC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.